molecular formula C26H25NO3 B12611275 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-99-5

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12611275
CAS No.: 648896-99-5
M. Wt: 399.5 g/mol
InChI Key: GKBBVRGCKCOPDY-UHFFFAOYSA-N
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Description

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyquinoline: Lacks the methoxyphenyl groups, resulting in different chemical properties and biological activities.

    8-Isopropoxyquinoline: Similar structure but lacks the methoxyphenyl groups, affecting its reactivity and applications.

    2-Methoxyquinoline: Contains only one methoxy group, leading to different electronic and steric effects.

Biological Activity

5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The compound's molecular formula is C26H25NOC_{26}H_{25}NO with a molecular weight of approximately 367.5 g/mol. Its structural uniqueness arises from the combination of two methoxyphenyl groups and an isopropoxy group attached to the quinoline core.

PropertyValue
CAS No.648896-90-6
Molecular FormulaC26H25NO
Molecular Weight367.5 g/mol
IUPAC Name5,7-bis(2-methoxyphenyl)-8-propan-2-yloxyquinoline
InChI KeyWRVZQVWFJYVHFP-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with cellular macromolecules such as DNA and proteins. The compound exhibits the following mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing various biochemical pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines:

  • Example Compounds :
    • A related quinoline derivative demonstrated an IC50 of 1.18 µM against HEPG2 liver cancer cells.
    • Another study found an IC50 value of 0.02 µM against multiple cancer cell lines, showcasing the potential efficacy of quinoline derivatives in oncology .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and COVID-19:

  • Dengue Virus : A structurally similar compound exhibited an IC50 of 3.03 µM against DENV2 with a selectivity index (SI) of 5.30 .
  • COVID-19 : Research suggests that quinoline derivatives could play a role in inhibiting viral replication, although specific data on this compound remains limited .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties, making them candidates for treating infections caused by bacteria and fungi .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

CompoundIC50 (µM)Activity Type
4,7-Bis(2-methylphenyl)-8-(propan-2-yloxy)quinoline1.18Anticancer
Quinoline derivative X0.02Anticancer
Quinoline derivative Y3.03Antiviral (DENV2)

This table illustrates that while several quinoline derivatives show promising anticancer activity, the specific IC50 values can vary significantly based on structural modifications.

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of quinoline derivatives for their cytotoxic effects on breast cancer cell lines (MCF7). The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .
  • Case Study on Antiviral Properties :
    • Another research focused on the antiviral efficacy of various quinoline derivatives against H5N1 influenza virus, demonstrating that structural modifications could enhance both antiviral potency and reduce cytotoxicity .

Properties

CAS No.

648896-99-5

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

5,7-bis(2-methoxyphenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C26H25NO3/c1-17(2)30-26-22(19-11-6-8-14-24(19)29-4)16-21(20-12-9-15-27-25(20)26)18-10-5-7-13-23(18)28-3/h5-17H,1-4H3

InChI Key

GKBBVRGCKCOPDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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